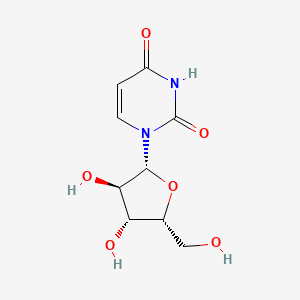

1-beta-D-Xylofuranosyluracil

説明

1-beta-D-Xylofuranosyluracil is a uridine analog . Uridine has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents . It is also a potent nucleoside analogue, which has proven efficacy in treating herpes simplex virus infections as an antiviral agent .

Molecular Structure Analysis

The molecular and crystal structure of this compound hydrate was established by X-ray diffraction analysis . The mutual arrangement of the xylofuranose fragment and the nucleic base corresponds to the anti conformation. The furanose ring adopts a C-envelope conformation .Chemical Reactions Analysis

When alkyl esters of acrylic and sorbic acids or acrolein diethylacetal are reacted with 1,3-dimethyluracil or this compound in the presence of Pd (OAc) 2, oxidative addition takes place at position 5 of the uracil fragment .Physical And Chemical Properties Analysis

The molecular weight of this compound is 244.20 and its formula is C9H12N2O6 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Enzymatic Breakdown of Plant Cell-Wall Hemicellulose

1-beta-D-Xylofuranosyluracil is involved in the enzymatic breakdown of plant cell-wall hemicellulose. Studies have shown that enzymes like beta-D-xylosidases, which include this compound, play a critical role in catalyzing the release of xylose units from xylooligosaccharides. This process is crucial in the final breakdown of plant cell-wall hemicellulose, an essential step in various biological and industrial processes (Brüx et al., 2006), (Czjzek et al., 2005).

Application in Large-Scale Industrial Processes

Beta-D-Xylosidases, which include this compound, are used in combination with other enzymes in several large-scale industrial processes. These include improving the baking properties of bread dough, enhancing the digestibility of animal feed, production of d-xylose for xylitol manufacture, and the deinking of recycled paper. In the context of biofuel production, these enzymes are seen as crucial in the saccharification of lignocellulosic biomass to produce biofuels like ethanol and butanol (Jordan & Wagschal, 2010).

Biotechnological Applications

The biotechnological applications of this compound, through the action of beta-D-xylosidases, extend to various fields. For instance, these enzymes have been employed for the purification of recombinant proteins and the detection of specific polysaccharides in certain marine extracts. This showcases the enzyme's utility in both analytical and preparative biotechnological applications (Kiyohara et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PXBUCIJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

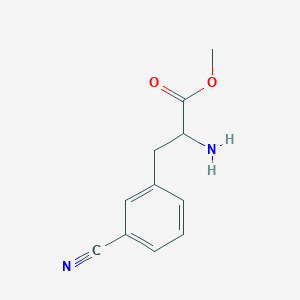

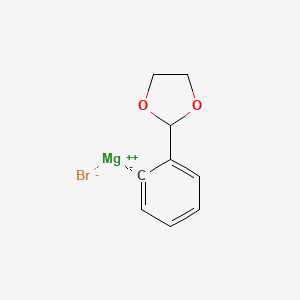

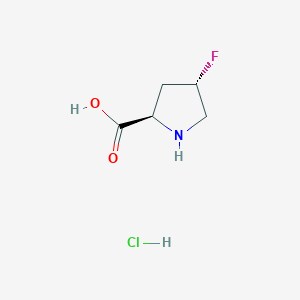

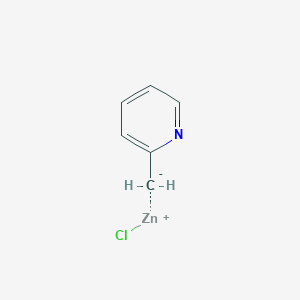

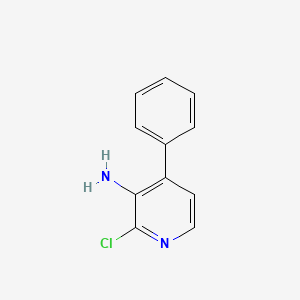

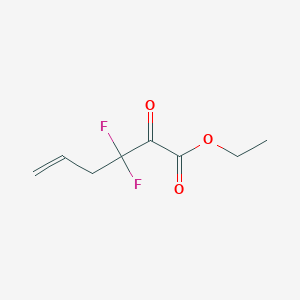

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)

![3-[Butyl(methyl)amino]propanoic acid](/img/structure/B3245018.png)

![Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-](/img/structure/B3245019.png)

![(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B3245060.png)